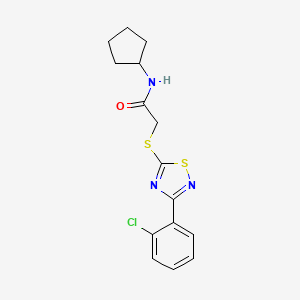
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C15H16ClN3OS2 and its molecular weight is 353.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a cyclopentylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by research findings and case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances lipophilicity, aiding in cellular penetration.
- Cyclopentylacetamide Moiety : May contribute to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.
Table 1: Summary of Antimicrobial Activity
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.
Table 2: Anticancer Activity Findings
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptosis Induction : Evidence from studies indicates that the compound can trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
- Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as novel antimicrobial agents .
属性
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-8-4-3-7-11(12)14-18-15(22-19-14)21-9-13(20)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLCQBJWAOHLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














